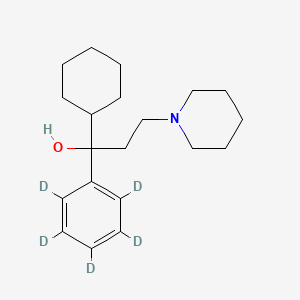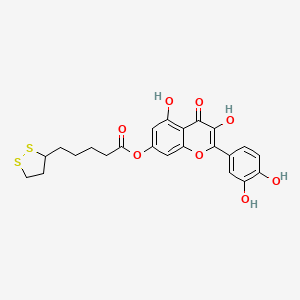
KCa1.1 channel activator-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KCa1.1 channel activator-2, also known as compound 3F, is a quercetin hybrid derivative that selectively stimulates vascular KCa1.1 channels. This compound exhibits potent myorelaxant activity, making it a valuable tool in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KCa1.1 channel activator-2 involves the derivatization of quercetin. The specific synthetic routes and reaction conditions are detailed in the literature, focusing on ester-based modifications to enhance selectivity and potency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including esterification and purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
KCa1.1 channel activator-2 primarily undergoes esterification reactions during its synthesis. It may also participate in other organic reactions such as oxidation and reduction, depending on the specific functional groups present in the molecule .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include quercetin, esterifying agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH to optimize yield and selectivity .
Major Products Formed
The major product formed from the synthesis of this compound is the esterified quercetin derivative, which exhibits the desired myorelaxant activity .
Aplicaciones Científicas De Investigación
KCa1.1 channel activator-2 has a wide range of scientific research applications:
Mecanismo De Acción
KCa1.1 channel activator-2 exerts its effects by selectively stimulating KCa1.1 channels, which are large conductance calcium- and voltage-activated potassium channels. These channels play a crucial role in regulating smooth muscle tone, neurotransmitter release, and neuronal excitability. The activation of KCa1.1 channels leads to hyperpolarization of the cell membrane, reducing cellular excitability and promoting muscle relaxation .
Comparación Con Compuestos Similares
Similar Compounds
NS11021: Another potent activator of KCa1.1 channels, known for its high specificity and potency.
NS1619: A widely used KCa1.1 channel opener, though less potent compared to NS11021.
BMS-204352: A compound with similar properties, used in various research applications.
Uniqueness
KCa1.1 channel activator-2 is unique due to its quercetin-based structure, which provides high selectivity and potent myorelaxant activity. This makes it a valuable tool for studying the physiological roles of KCa1.1 channels and exploring potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H22O8S2 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl] 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C23H22O8S2/c24-15-6-5-12(9-16(15)25)23-22(29)21(28)20-17(26)10-13(11-18(20)31-23)30-19(27)4-2-1-3-14-7-8-32-33-14/h5-6,9-11,14,24-26,29H,1-4,7-8H2 |
Clave InChI |
GJPUSUSFFBFZGE-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
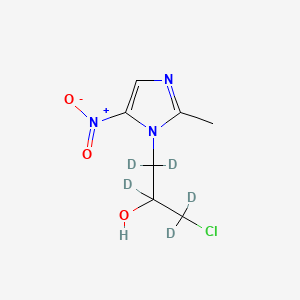
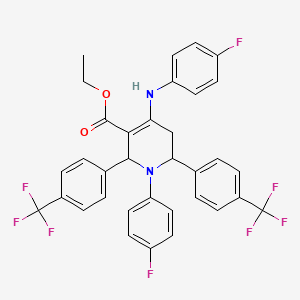
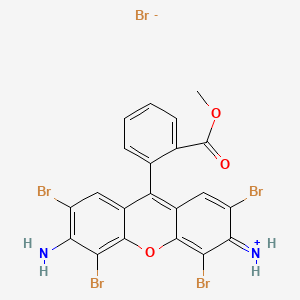
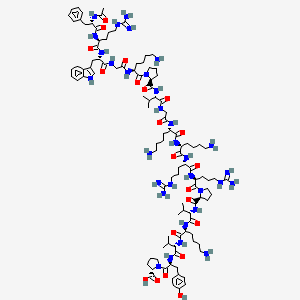
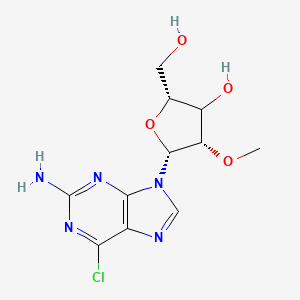
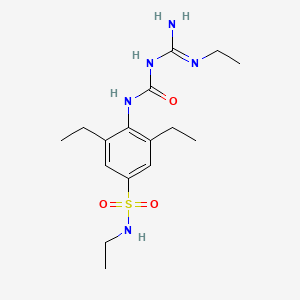
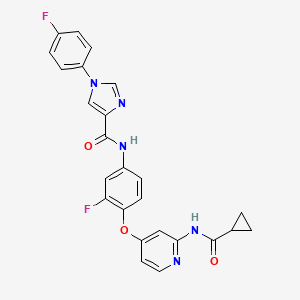
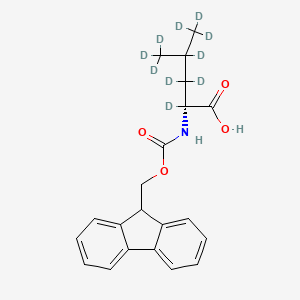
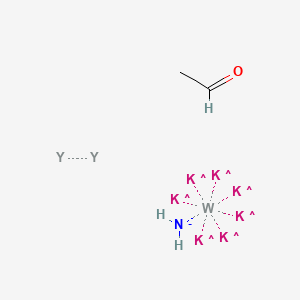
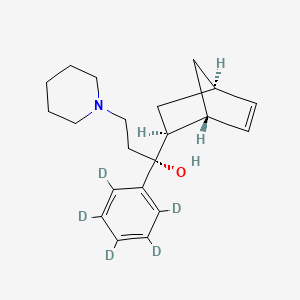
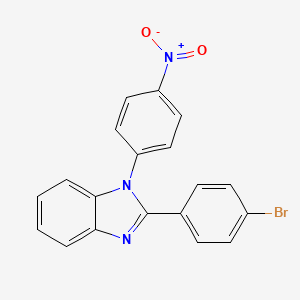
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
